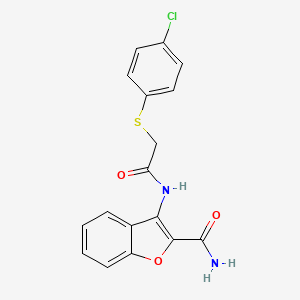

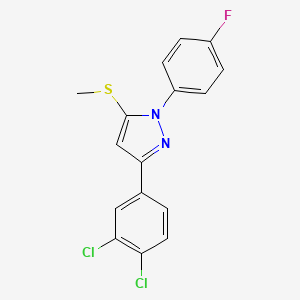

3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide" has not been directly studied in the provided papers. However, similar compounds with benzofuran cores and carboxamide groups have been synthesized and evaluated for various biological activities. For instance, a series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides were synthesized and tested for antihyperlipidemic activity in rats, showing promising results as lipid-lowering agents . Another study described the synthesis of a benzofuran derivative as a β-amyloid aggregation inhibitor, which could be relevant for Alzheimer's disease treatment .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves multi-step reactions, starting from simple precursors. For example, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis followed by desulfurization and acylation steps . Similarly, the synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide was achieved through the interaction of aromatic aldehydes with the carboxamide in ethanol . These methods highlight the versatility of benzofuran and carboxamide chemistry in creating diverse biologically active molecules.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran core, which is a fused benzene and furan ring, and various substituents that can significantly alter the compound's biological activity. For instance, the presence of a chlorophenyl group, as seen in the compound of interest, can influence the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including acylation, condensation, and substitution, to yield a wide range of products with different biological activities. For example, the synthesis of tetrazole-thiophene-2-carboxamides involved condensation and hydrolysis reactions . The reactivity of these compounds can be influenced by the substituents on the benzofuran core and the carboxamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl groups can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. The high-performance liquid chromatography (HPLC) methods developed for the determination of similar compounds in plasma suggest that these compounds have suitable properties for bioanalysis .

Safety and Hazards

Direcciones Futuras

The future directions in the research of thiazole and benzofuran derivatives are likely to involve the design and synthesis of new compounds with improved biological activities and lesser side effects. This includes the development of new synthetic methods and the exploration of new biological targets .

Propiedades

IUPAC Name |

3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c18-10-5-7-11(8-6-10)24-9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVKDCTXWXTMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B3004349.png)

![3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)

![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B3004354.png)

![2-[4-(N-methyl2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3004358.png)

![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)

![1,1,1-Trifluoro-2-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B3004364.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)

![[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3004372.png)